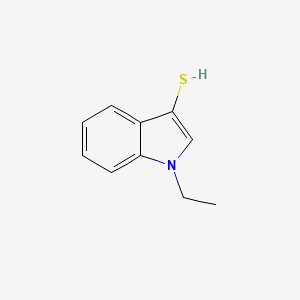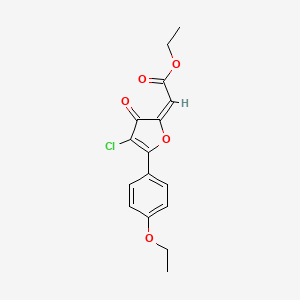![molecular formula C11H15NO B12901651 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one CAS No. 752206-02-3](/img/structure/B12901651.png)
1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring fused to a cyclopentene ring, with an ethanone group attached
Vorbereitungsmethoden
The synthesis of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclopentene Ring Formation: The cyclopentene ring can be formed via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone include:
2,5-Dihydro-1H-pyrrole derivatives: These compounds share the pyrrole ring but differ in the attached functional groups.
Cyclopentene derivatives: Compounds with a cyclopentene ring and various substituents.
Ethanone derivatives: Compounds with an ethanone group attached to different aromatic or heterocyclic rings.
The uniqueness of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone lies in its combination of these structural features, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
752206-02-3 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-[2-(2,5-dihydropyrrol-1-yl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3,6,10H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
ILSPHACEDSEQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC=C1N2CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


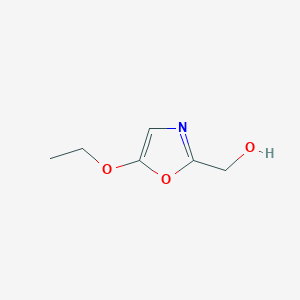
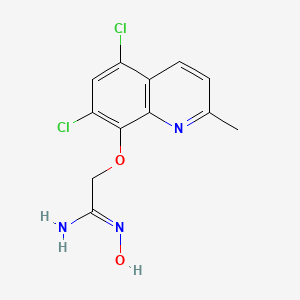
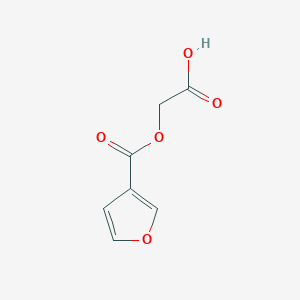
![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
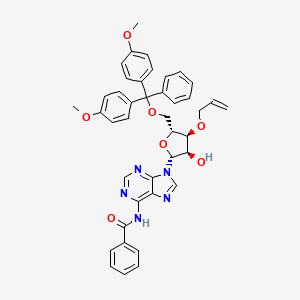
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)



![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
